![molecular formula C10H7FN2O B14784617 [2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-](/img/structure/B14784617.png)
[2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with a fluorine atom attached to one of the rings. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- typically involves the fluorination of bipyridine derivatives. One common method is the direct fluorination of 2,2’-bipyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its unique optical properties. It can be used in imaging and diagnostic applications .
Medicine
In medicine, [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is explored for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for the production of various chemical products .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it effective in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound without the fluorine substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
5,6-Dihydro-1H-pyridin-2-one: A related compound with a different ring structure.
Uniqueness
The presence of the fluorine atom in [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- imparts unique chemical and physical properties, such as increased stability and binding affinity.
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
6-(5-fluoropyridin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-7-4-5-8(12-6-7)9-2-1-3-10(14)13-9/h1-6H,(H,13,14) |
InChI Key |
VDVUKZSQJJNCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


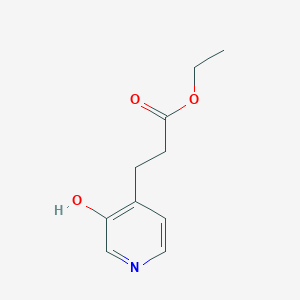
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
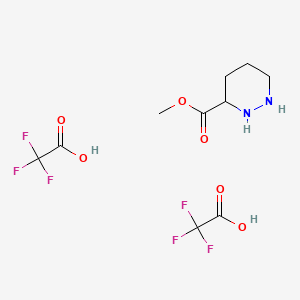
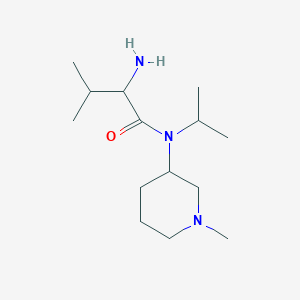
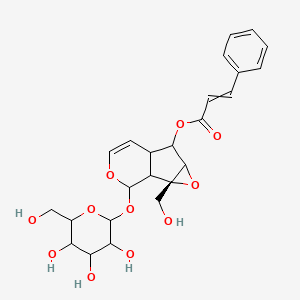

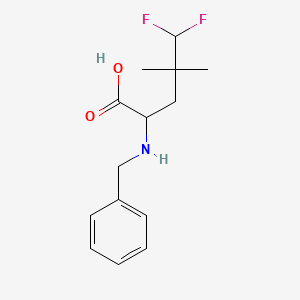
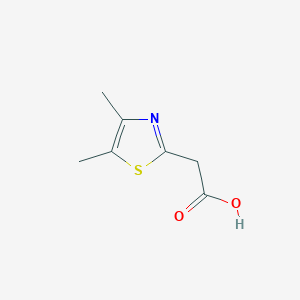
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
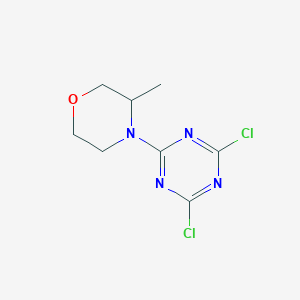
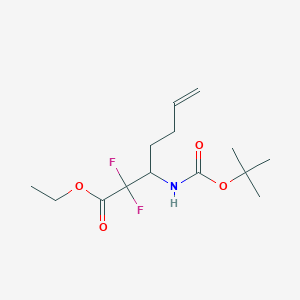
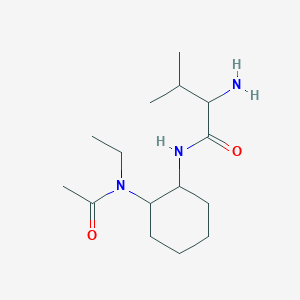
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
![2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
